molecular formula C15H14ClFN4O B3007816 2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1358538-88-1

2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B3007816
CAS No.: 1358538-88-1
M. Wt: 320.75
InChI Key: PCFHGGWUDRSDBJ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrrolidine and pyrimidine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the pyrrolidine and pyrimidine rings, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O/c16-13-7-10(17)3-4-12(13)14(22)20-11-8-18-15(19-9-11)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFHGGWUDRSDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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